![molecular formula C19H19NO6S B414142 Ethyl-5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylat CAS No. 331254-06-9](/img/structure/B414142.png)

Ethyl-5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

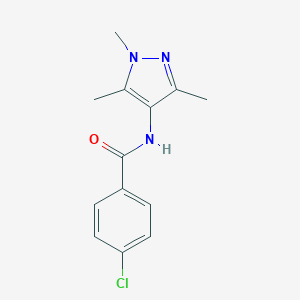

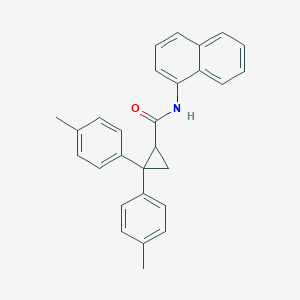

Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C19H19NO6S . It has an average mass of 389.422 Da and a monoisotopic mass of 389.093292 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H19NO6S, an average mass of 389.422 Da, and a monoisotopic mass of 389.093292 Da .Wirkmechanismus

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction can include the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .

Pharmacokinetics

Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign , which can influence the reaction’s efficacy and stability.

Vorteile Und Einschränkungen Für Laborexperimente

ESI-09 has several advantages for lab experiments. It is a selective inhibitor of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and has been extensively studied for its potential therapeutic applications. However, ESI-09 has some limitations, including its complex synthesis process and potential toxicity.

Zukünftige Richtungen

Several future directions for research on ESI-09 include:

1. Further studies on the potential therapeutic applications of ESI-09 in the treatment of cystic fibrosis, hypertension, and other diseases.

2. Development of new and improved synthesis methods for ESI-09 to make it more accessible to researchers.

3. Studies on the long-term safety and potential side effects of ESI-09 in humans.

4. Investigation of the role of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in other physiological and pathological conditions.

5. Development of new Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibitors with improved selectivity and efficacy.

Conclusion:

ESI-09 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It selectively inhibits the activity of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and has been shown to have several biochemical and physiological effects. ESI-09 has several advantages for lab experiments, but also has some limitations. Further research on ESI-09 and Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is needed to fully understand their potential therapeutic applications and to develop new and improved Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibitors.

Synthesemethoden

ESI-09 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranderivate, wie Ethyl-5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylat, haben vielversprechende Antitumoreigenschaften gezeigt. Forschungen weisen auf signifikante wachstumshemmende Wirkungen in verschiedenen Krebszelllinien hin, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Krebstherapien.

Synthese neuer Verbindungen

Die Benzofuranverbindung dient als Vorläufer bei der Synthese neuer Verbindungen mit potenziellen pharmakologischen Anwendungen. Zum Beispiel kann es bei der Synthese von Triazol-Pyrimidin-Derivaten verwendet werden, die auf ihre therapeutischen Eigenschaften untersucht werden . Die Vielseitigkeit des Benzofuran-Kerns ermöglicht die Herstellung einer breiten Palette bioaktiver Moleküle.

Eigenschaften

IUPAC Name |

ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-4-25-19(21)18-12(2)26-17-10-5-13(11-16(17)18)20-27(22,23)15-8-6-14(24-3)7-9-15/h5-11,20H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFSAIIIBGKFFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414059.png)

![N-[1-({2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B414060.png)

![1-(3,4-Dichlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B414062.png)

![1-(3,4-Dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B414065.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)amine](/img/structure/B414067.png)

![2-[(1,3-Benzodioxol-5-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B414070.png)